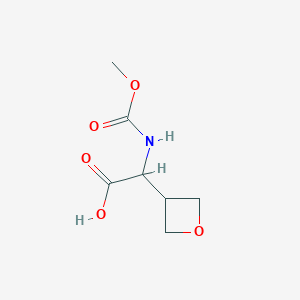

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

説明

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (CAS: 1009120-05-1) is a carboxylic acid derivative featuring an oxetane ring and a methoxycarbonyl-protected amino group. This compound is primarily utilized as a laboratory chemical and intermediate in organic synthesis . Its oxetane moiety contributes to unique steric and electronic properties, while the methoxycarbonyl group enhances stability and modulates solubility. Safety data indicate acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335), necessitating careful handling .

特性

IUPAC Name |

2-(methoxycarbonylamino)-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-12-7(11)8-5(6(9)10)4-2-13-3-4/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCXGAHSWZKCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C1COC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717232 | |

| Record name | [(Methoxycarbonyl)amino](oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009120-05-1 | |

| Record name | [(Methoxycarbonyl)amino](oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Key Intermediates

- The synthesis generally starts from oxetan-3-one or related oxetane derivatives.

- Protection of the amino group as a methoxycarbonyl (carbamate) is typically achieved by reaction with methyl chloroformate or similar reagents.

- The acetic acid moiety is introduced either by direct carboxylation or by using amino acid precursors.

Oxetane Ring Formation and Functionalization

- Oxetane rings can be synthesized via ring expansion of epoxides or ring-closing reactions from halohydrins or epoxides.

- Metalated hydrazone intermediates derived from oxetan-3-one have been used to introduce substituents at the 2-position with high enantioselectivity (up to 84% ee), which is critical for amino acid derivatives.

- Lithiation of SAMP/RAMP hydrazones followed by electrophilic substitution provides a route to 2-substituted oxetan-3-ones, which can be transformed to the target compound via hydrolysis and subsequent functional group manipulations.

Amino Group Introduction and Protection

- Amino groups are introduced via azide intermediates followed by reduction, but this route involves handling hazardous azides and requires stringent safety measures.

- Alternatively, amino acids or their protected derivatives can be conjugated to oxetane-containing intermediates via nucleophilic substitution or conjugate addition reactions.

- Methoxycarbonyl protection is introduced typically by carbamoylation using methyl chloroformate or similar reagents under controlled conditions to avoid ring opening.

Representative Preparation Method (Literature-Based)

Stability and Isomerization Considerations

- Oxetane-carboxylic acids tend to isomerize into lactones over time or under mild heating, which can complicate isolation and storage.

- To minimize this, freshly prepared acids should be purified promptly and stored at low temperatures.

- Use of protecting groups and ester intermediates helps improve stability during synthesis.

Summary of Key Research Findings

- Metalated hydrazone methodology enables asymmetric synthesis of 2-substituted oxetan-3-ones with high enantioselectivity, which is crucial for amino acid derivatives.

- Azide-based amine introduction is effective but requires stringent safety protocols due to explosive hazards.

- Oxetane ring formation can be achieved by ring expansion of epoxides or cyclization of halohydrins, with solvent and base choice influencing yields and diastereoselectivity.

- Oxetane-carboxylic acids are prone to isomerization to lactones, a factor that must be managed carefully during synthesis and storage.

化学反応の分析

Deprotection of the Methoxycarbonyl Group

The methoxycarbonyl (Moc) group serves as a protective moiety for the amino group. Acidic or basic hydrolysis removes this group to yield the free amine:

Mechanism :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Enzymatic methods use esterase activity for mild, selective deprotection.

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes nucleophilic ring-opening under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, H₂O, 80°C | Forms γ-hydroxyamide derivatives | |

| Base-Mediated | NaOH, EtOH, 50°C | Generates β-amino alcohol intermediates |

Example :

Carboxylic Acid Functionalization

The acetic acid group participates in esterification, amidation, and decarboxylation:

Key Data :

Nucleophilic Substitution at the Oxetane

The oxetane oxygen acts as a nucleophile in alkylation or acylation reactions:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Alkylation | RX (R = alkyl), K₂CO₃, DMF, 60°C | 3-Alkyl-oxetane derivatives | |

| Acylation | AcCl, pyridine, RT | Acetylated oxetane (70% yield) |

Mechanistic Insight :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for complex synthesis:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°C | Biaryl derivatives (60–75% yield) | |

| Heck Reaction | Pd(OAc)₂, olefin, NEt₃, DMF, 100°C | Alkenylated products |

Applications :

Oxidation and Reduction

Controlled redox reactions modify the oxetane or carboxylic acid groups:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | Oxetane → γ-lactone (limited yield) | |

| Reduction | NaBH₄, THF, RT | Carboxylic acid → alcohol (via ester) |

Note : Direct oxidation of oxetane is challenging due to competing ring-opening .

Cyclization Reactions

Intramolecular cyclization forms heterocycles:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Lactam Formation | EDCI, HOBt, DMF, RT | 5-membered lactam (80% yield) | |

| Macrocyclization | High-dilution conditions, Grubbs catalyst | 14-membered macrocycles |

Critical Analysis

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid exhibit significant antimicrobial properties. For instance, derivatives containing oxetan-3-yl groups have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, certain derivatives demonstrated minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin, suggesting a promising avenue for developing new antimicrobial agents .

Antitumor Potential

The compound's structure allows it to interact with biological systems in ways that may inhibit tumor growth. Similar compounds have been evaluated for their antitumor activity, showing potential as dual inhibitors of cyclooxygenases (COX-1/2) and lipoxygenases (5-LOX), which are crucial in cancer progression .

Organic Synthesis

Building Block for Complex Molecules

Due to its unique oxetane ring structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. The ability to modify the oxetane ring opens pathways for synthesizing novel pharmaceuticals and agrochemicals .

Case Studies

作用機序

The mechanism of action of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and methoxycarbonyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Findings:

Steric and Electronic Effects: The tert-butoxycarbonyl (Boc) derivative (C₁₀H₁₇NO₅) exhibits higher molecular weight and steric bulk compared to the methoxycarbonyl analog, enhancing stability in acidic conditions .

Market and Applications: The parent compound 2-(oxetan-3-yl)acetic acid (C₅H₈O₃) is produced globally, with projected market growth driven by demand for chiral intermediates in pharmaceuticals . Boc- and benzylamino-substituted analogs are common in peptide synthesis and drug discovery due to their protective group utility .

Safety Profile :

- The target compound’s hazards (acute toxicity, skin/eye irritation) contrast with simpler analogs like 2-(oxetan-3-yl)acetic acid, which lacks reactive functional groups and is safer to handle .

生物活性

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, also known by its CAS number 1009120-05-1, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 189.17 g/mol. The compound features a methoxycarbonyl group and an oxetane ring, which contribute to its unique biological properties.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

1. Antimicrobial Activity

Studies have shown that derivatives of oxetan-3-yl acetic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics in some cases .

2. Anticancer Properties

Preliminary investigations indicate that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases .

Case Studies

A few notable case studies provide insight into the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study, various oxetane derivatives were synthesized and screened for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Cancer Cell Line Testing

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability after treatment with the compound for 48 hours, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via carbamate formation, where oxetan-3-ylacetic acid derivatives are reacted with methoxycarbonylating agents. Key steps include:

- Amination : Introduction of the methoxycarbonylamino group using reagents like methyl chloroformate under basic conditions (e.g., triethylamine) .

- Oxetane ring stability : Avoid strong acids/bases during reactions to prevent oxetane ring opening, which is prone to hydrolysis under extreme pH .

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization for high purity.

Q. How can researchers characterize this compound’s purity and structural integrity?

- Spectroscopy :

- NMR : Analyze the methoxycarbonyl signal (δ ~3.7 ppm for CH₃O) and oxetane protons (δ ~4.5–5.0 ppm) for stereochemical confirmation .

- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 218.1 (C₈H₁₁NO₅).

- IR : Look for carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>95% recommended for biological studies).

Q. What safety protocols are essential when handling this compound?

- Hazards : Classified as harmful if swallowed (H302), skin irritant (H315), and serious eye irritant (H319) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Orthogonal assays : Cross-validate enzyme inhibition data using fluorescence polarization and surface plasmon resonance (SPR) to rule out assay-specific artifacts.

- Metabolite profiling : Use LC-MS to identify potential degradation products that may interfere with activity measurements .

- Structural analogs : Compare activity with derivatives lacking the oxetane ring to isolate the role of steric constraints .

Q. What experimental design strategies mitigate low yields in coupling reactions involving the oxetane ring?

- Protecting groups : Temporarily protect the oxetane oxygen with silyl groups (e.g., TBSCl) during coupling to prevent side reactions .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SN2 reactions.

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, ensuring compatibility with the oxetane’s strain .

Q. How should researchers address thermal instability observed during DSC analysis?

- Temperature ramping : Use slow heating rates (2°C/min) in differential scanning calorimetry (DSC) to detect subtle phase transitions.

- Excipient screening : Co-crystallize with stabilizers (e.g., mannitol) to enhance thermal resilience .

- Degradation kinetics : Perform Arrhenius studies at 25–60°C to model shelf-life under accelerated conditions.

Q. What advanced techniques elucidate stereochemical ambiguities in derivatives of this compound?

- X-ray crystallography : Resolve absolute configuration using single-crystal data, particularly for chiral centers adjacent to the oxetane .

- Vibrational circular dichroism (VCD) : Confirm enantiomeric excess (>99%) in asymmetric syntheses .

- Dynamic NMR : Monitor restricted rotation of the methoxycarbonyl group to infer conformational preferences .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in aqueous vs. organic solvents?

- pH-dependent solubility : Test solubility across pH 3–8 (e.g., acetate and phosphate buffers) to identify ionizable groups. The carboxylic acid moiety (pKa ~2.5) increases solubility at neutral pH .

- Co-solvent systems : Use water-miscible solvents (e.g., DMSO) to enhance dissolution for in vitro assays .

Q. Why do NMR spectra occasionally show unexpected peaks, and how can this be resolved?

- Tautomerism : Check for keto-enol tautomerism in the acetic acid moiety, which may cause splitting in the carbonyl region .

- Trace impurities : Use deuterated solvents (e.g., DMSO-d₆) and pre-wash columns with EDTA to remove metal contaminants .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。